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Compound of Interest

Compound Name:
2-Methylpyrimidine-4-

carbaldehyde

Cat. No.: B089756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 2-
Methylpyrimidine-4-carbaldehyde and its structural isomer, 2-Methylpyrimidine-5-

carbaldehyde. Due to the limited availability of experimental mass spectra for these specific

compounds in public databases, this guide presents predicted fragmentation patterns based on

the analysis of structurally related molecules. The supporting data from analogous compounds

with experimentally determined mass spectra are provided for reference.

Predicted Mass Spectrometry Data
The following tables summarize the predicted major fragment ions for 2-Methylpyrimidine-4-
carbaldehyde and its isomer, 2-Methylpyrimidine-5-carbaldehyde, under electron ionization

(EI) conditions. The predictions are based on established fragmentation patterns of pyrimidine

and aldehyde functionalities.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for 2-Methylpyrimidine-4-
carbaldehyde
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Predicted
Fragment Ion

m/z (amu)
Relative
Abundance

Proposed
Structure/Loss

[C₆H₆N₂O]⁺•

(Molecular Ion)
122 Moderate Intact Molecule

[C₆H₅N₂O]⁺ 121 High
Loss of H• from the

aldehyde group

[C₅H₅N₂]⁺ 93 Moderate to High
Loss of CHO• (formyl

radical)

[C₅H₆N₂]⁺• 94 Moderate
Loss of CO from the

[M-H]⁺ ion

[C₄H₄N]⁺ 66 Low to Moderate
Loss of HCN from the

[M-CHO]⁺ ion

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Data for the Alternative

Compound: 2-Methylpyrimidine-5-carbaldehyde

Predicted
Fragment Ion

m/z (amu)
Relative
Abundance

Proposed
Structure/Loss

[C₆H₆N₂O]⁺•

(Molecular Ion)
122 Moderate Intact Molecule

[C₆H₅N₂O]⁺ 121 High
Loss of H• from the

aldehyde group

[C₅H₅N₂]⁺ 93 Moderate to High
Loss of CHO• (formyl

radical)

[C₅H₆N₂]⁺• 94 Moderate
Loss of CO from the

[M-H]⁺ ion

[C₄H₄N]⁺ 66 Low to Moderate
Loss of HCN from the

[M-CHO]⁺ ion
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Disclaimer:The relative abundances are estimations and may vary based on the specific

instrument conditions. The primary differentiator between the two isomers in an experimental

spectrum would likely be the relative intensities of these key fragment ions.

Supporting Experimental Data from Related
Compounds
To substantiate the predicted fragmentation patterns, the following table presents the major

observed fragments from the electron ionization mass spectra of structurally similar

compounds, as sourced from the NIST Mass Spectrometry Data Center.[1][2][3]

Table 3: Experimental EI-MS Data for Structurally Related Compounds

Compound
Molecular Weight (
g/mol )

Major Fragment
Ions (m/z)

Source

4-Methylpyrimidine 94.11 94, 93, 67, 66, 52, 42 NIST[1]

2,4-

Dimethylpyrimidine
108.14

108, 107, 93, 67, 66,

53
NIST[2]

4-

Pyridinecarboxaldehy

de

107.11
107, 106, 80, 79, 78,

52, 51
NIST[3]

The fragmentation of these related structures supports the predicted losses of H•, CO, and the

stability of the pyrimidine ring, which tends to fragment through the loss of small molecules like

HCN.

Experimental Protocols
A general protocol for acquiring electron ionization mass spectra for small organic molecules

like 2-Methylpyrimidine-4-carbaldehyde using Gas Chromatography-Mass Spectrometry

(GC-MS) is provided below.
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Dissolution: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a

volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock

solution.[4]

Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution

with the same solvent.[5]

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is suitable for this type of analyte.

Injector Temperature: 250 °C.

Injection Volume: 1 µL.

Injection Mode: Splitless or a high split ratio (e.g., 50:1) depending on the sample

concentration.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

Ionization Mode: Electron Ionization (EI).[6]

Ionization Energy: 70 eV.[6]
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Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Scan Range: m/z 40-300.

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the

characteristic fragment ions. Comparison with a spectral library (if available) or manual

interpretation based on known fragmentation rules for pyrimidines and aldehydes can be used

for structural confirmation.[7]

Visualizing the Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of 2-
Methylpyrimidine-4-carbaldehyde.
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Caption: General workflow for GC-MS analysis.
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Signaling Pathways and Logical Relationships
The fragmentation of 2-Methylpyrimidine-4-carbaldehyde in a mass spectrometer follows a

logical pathway based on the stability of the resulting ions. The initial ionization event creates a

molecular ion, which then undergoes a series of fragmentation steps.

Molecular Ion
[C₆H₆N₂O]⁺•

m/z 122
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[M-H-CO]⁺•
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- CO

Ring Fragmentation
[C₄H₄N]⁺
m/z 66

- HCN
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Caption: Predicted fragmentation of 2-Methylpyrimidine-4-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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